molecular formula C23H30ClNO4 B13775139 4-Ethoxycarbonyl-1-(2-hydroxy-3-phenoxypropyl) 4-phenylpiperidine hydrochloride CAS No. 63905-54-4

4-Ethoxycarbonyl-1-(2-hydroxy-3-phenoxypropyl) 4-phenylpiperidine hydrochloride

Cat. No.: B13775139
CAS No.: 63905-54-4
M. Wt: 419.9 g/mol
InChI Key: YOTISNNICHWTFC-UHFFFAOYSA-N
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Description

4-Ethoxycarbonyl-1-(2-hydroxy-3-phenoxypropyl) 4-phenylpiperidine hydrochloride is a synthetic compound known for its potent analgesic properties. It is structurally related to norpethidine derivatives and has been studied for its effectiveness in pain management. This compound is notable for being significantly more potent than both morphine and pethidine, making it a subject of interest in pharmaceutical research .

Preparation Methods

The synthesis of 4-Ethoxycarbonyl-1-(2-hydroxy-3-phenoxypropyl) 4-phenylpiperidine hydrochloride involves several steps. The general synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from appropriate precursors.

    Introduction of the Phenyl Group: The phenyl group is introduced to the piperidine ring through a substitution reaction.

    Addition of the Hydroxy-Phenoxypropyl Group: The hydroxy-phenoxypropyl group is added via a nucleophilic substitution reaction.

Industrial production methods typically involve optimizing these steps to increase yield and purity while minimizing the use of hazardous reagents and conditions .

Chemical Reactions Analysis

4-Ethoxycarbonyl-1-(2-hydroxy-3-phenoxypropyl) 4-phenylpiperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups to the piperidine ring.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-Ethoxycarbonyl-1-(2-hydroxy-3-phenoxypropyl) 4-phenylpiperidine hydrochloride has several scientific research applications:

    Pharmaceutical Research: It is primarily studied for its analgesic properties and potential use in pain management.

    Biological Studies: The compound is used in studies to understand its effects on the central nervous system and its interaction with opioid receptors.

    Medicinal Chemistry: Researchers explore its structure-activity relationship to design more potent and safer analgesics.

    Industrial Applications: It is used in the development of new pain relief medications.

Mechanism of Action

The analgesic effects of 4-Ethoxycarbonyl-1-(2-hydroxy-3-phenoxypropyl) 4-phenylpiperidine hydrochloride are primarily due to its interaction with opioid receptors in the central nervous system. It binds to these receptors, inhibiting the transmission of pain signals. The compound’s high potency is attributed to its strong affinity for these receptors and its ability to cross the blood-brain barrier effectively .

Comparison with Similar Compounds

Compared to other analgesic compounds, 4-Ethoxycarbonyl-1-(2-hydroxy-3-phenoxypropyl) 4-phenylpiperidine hydrochloride stands out due to its high potency and lower side effect profile. Similar compounds include:

This compound’s unique structure and pharmacological profile make it a valuable subject of study in the quest for effective pain management solutions.

Properties

CAS No.

63905-54-4

Molecular Formula

C23H30ClNO4

Molecular Weight

419.9 g/mol

IUPAC Name

ethyl 1-(2-hydroxy-3-phenoxypropyl)-4-phenylpiperidin-1-ium-4-carboxylate;chloride

InChI

InChI=1S/C23H29NO4.ClH/c1-2-27-22(26)23(19-9-5-3-6-10-19)13-15-24(16-14-23)17-20(25)18-28-21-11-7-4-8-12-21;/h3-12,20,25H,2,13-18H2,1H3;1H

InChI Key

YOTISNNICHWTFC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC[NH+](CC1)CC(COC2=CC=CC=C2)O)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

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